In-Depth Technical Guide to the Synthesis and Purification of Research-Grade Pigment Red 81:2
In-Depth Technical Guide to the Synthesis and Purification of Research-Grade Pigment Red 81:2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification protocols for achieving research-grade Pigment Red 81:2 (C.I. 45160:2). The content is structured to deliver detailed methodologies, quantitative data, and visual representations of the chemical processes involved, tailored for a scientific audience engaged in research and development.
Introduction to Pigment Red 81:2
Pigment Red 81:2 is a prominent member of the rhodamine family of colorants, specifically a laked pigment. It is characterized by its brilliant bluish-red hue, high tinting strength, and fluorescence.[1] Chemically, it is the molybdosilicate salt of the rhodamine dye cation, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium.[2][3] The laking process, where the soluble dye is precipitated with an inorganic complex acid, imparts stability and insolubility, making it suitable for a variety of applications, including printing inks and coatings.[1][4] For research purposes, particularly in drug development and as a fluorescent marker, a high degree of purity is paramount to ensure reproducibility and accuracy of experimental results.
Synthesis of Pigment Red 81:2
The synthesis of Pigment Red 81:2 is a two-stage process:
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Synthesis of the Rhodamine Dye Intermediate: This involves the condensation of a substituted phthalic anhydride with an N-ethylaminophenol derivative to form the xanthene core structure of the dye.
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Laking of the Rhodamine Dye: The soluble rhodamine dye is then precipitated with a complex inorganic acid, in this case, a molybdosilicate, to form the insoluble pigment.
Stage 1: Synthesis of the Rhodamine Dye Intermediate
The foundational step is the creation of the xanthene chromophore. This is typically achieved through an acid-catalyzed condensation reaction.
Reaction Scheme:
Caption: Synthesis pathway of Pigment Red 81:2.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine equimolar amounts of 2-(methoxycarbonyl)benzoic acid and 3-(ethylamino)-4-methylphenol.
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Solvent and Catalyst: A high-boiling point solvent such as o-dichlorobenzene can be used. A catalytic amount of concentrated sulfuric acid is added.
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Reaction Conditions: The reaction mixture is heated to a temperature range of 180-200°C. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of reactants and the formation of the product. The reaction time can vary from several hours to a full day.
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Initial Work-up: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent like hexane. The precipitate is then filtered.
Stage 2: Laking of the Rhodamine Dye
The laking process converts the soluble dye into an insoluble pigment.
Experimental Protocol:
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Dissolution of the Dye: The crude rhodamine dye intermediate is dissolved in an acidic aqueous solution, typically using hydrochloric acid, to ensure the dye is in its cationic form.
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Preparation of the Laking Agent: A solution of a molybdosilicate complex is prepared. The exact composition of this solution can vary but generally involves sodium molybdate and sodium silicate under acidic conditions.
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Precipitation: The molybdosilicate solution is slowly added to the dissolved dye solution with vigorous stirring. This causes the precipitation of the insoluble Pigment Red 81:2.
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Digestion and Filtration: The resulting pigment slurry is often heated (digested) for a period to improve the particle size and filtration characteristics. The pigment is then collected by filtration.
Purification of Research-Grade Pigment Red 81:2
For research applications, the purity of the pigment is critical. The purification process aims to remove unreacted starting materials, by-products from the synthesis, and excess laking agents.
Experimental Workflow:
Caption: Purification workflow for Pigment Red 81:2.
Detailed Purification Protocol:
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Systematic Washing: The filtered pigment cake is washed extensively to remove impurities. A sequence of washes is recommended:
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Hot Deionized Water: To remove water-soluble impurities and excess acid.
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Dilute Acid Wash: A wash with a dilute acid (e.g., 1% HCl) can help in removing any unreacted laking agent precursors.
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Organic Solvent Washes: A series of washes with organic solvents of varying polarity can remove organic by-products. Recommended solvents include:
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Ethanol
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Acetone
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Toluene
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Soxhlet Extraction: For achieving high purity, Soxhlet extraction is a highly effective method. The washed pigment is placed in a thimble and continuously extracted with a suitable solvent (e.g., ethanol or a mixture of solvents) for an extended period (24-48 hours). This process effectively removes any remaining soluble organic impurities.
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Drying: The purified pigment is dried under vacuum at a moderately elevated temperature (e.g., 60-80°C) to remove all traces of water and organic solvents.
Data Presentation: Properties and Quality Control
The following tables summarize the key physical, chemical, and quality control parameters for research-grade Pigment Red 81:2.
Table 1: Physicochemical Properties of Pigment Red 81:2
| Property | Value | Reference |
| C.I. Name | Pigment Red 81:2 | |
| C.I. Number | 45160:2 | |
| CAS Number | 75627-12-2 | |
| Chemical Class | Xanthene | |
| Density | 1.7 - 1.82 g/cm³ | [2] |
| pH Value | 6.5 - 8.0 | |
| Oil Absorption | 40-55 ml/100g |
Table 2: Fastness and Resistance Properties of Pigment Red 81:2
| Property | Rating (1-5 scale) | Reference |
| Light Fastness | 4-5 | |
| Heat Stability | 120-150 °C | [5] |
| Water Resistance | 3-4 | [5] |
| Acid Resistance | 3-5 | [4][5] |
| Alkali Resistance | 3-4 | [4][5] |
| Oil Resistance | 4-5 | [4] |
| Alcohol Resistance | 3-4 | [4] |
Table 3: Quality Control Parameters for Research-Grade Pigment Red 81:2
| Parameter | Specification |
| Appearance | Fine, bluish-red powder |
| Moisture Content | ≤ 2.0% |
| Water Soluble Matter | ≤ 1.5% |
| Purity (by HPLC/UV-Vis) | ≥ 98% |
| Insoluble Impurities | < 1% |
Analytical Characterization
To ensure the synthesis and purification protocols have yielded a high-purity product, a suite of analytical techniques should be employed:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the rhodamine dye intermediate and to detect any soluble organic impurities in the final pigment.
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UV-Visible Spectroscopy: To confirm the characteristic absorption spectrum of the pigment and quantify its concentration.
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Fourier-Transform Infrared Spectroscopy (FTIR): To verify the functional groups present in the molecule and confirm the laking process.
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Elemental Analysis: To determine the elemental composition and confirm the ratio of the organic dye to the inorganic laking agent.
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X-ray Diffraction (XRD): To assess the crystallinity of the pigment.
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Scanning Electron Microscopy (SEM): To analyze the particle size and morphology of the pigment.
By adhering to these detailed synthesis and purification protocols and employing rigorous analytical characterization, researchers can obtain high-purity, research-grade Pigment Red 81:2 suitable for demanding scientific applications.
References
- 1. PIGMENT RED 81:2 - Ataman Kimya [atamanchemicals.com]
- 2. Pigment Red 81:2 | 75627-12-2 [chemicalbook.com]
- 3. 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-10λ⁴-xanthen-10-ylium chloride | 3068-39-1 | Buy Now [molport.com]
- 4. Pigment Red 81:2 - SY Chemical Co., Ltd. [sypigment.com]
- 5. union-pigment.com [union-pigment.com]
